molecular formula C7H7ClN2O2 B587078 4-Amino-3-chloropicolinic Acid Methyl Ester CAS No. 1391052-60-0

4-Amino-3-chloropicolinic Acid Methyl Ester

Cat. No.: B587078
CAS No.: 1391052-60-0
M. Wt: 186.595
InChI Key: OEYBXFXRHKGKML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-chloropicolinic acid methyl ester typically involves the esterification of 4-amino-3-chloropicolinic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloropicolinic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve heating the mixture in a suitable solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of 4-amino-3-chloropicolinic acid.

Scientific Research Applications

4-Amino-3-chloropicolinic acid methyl ester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-amino-3-chloropicolinic acid methyl ester involves its interaction with specific molecular targets. The amino and chloro groups allow it to form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-chloropicolinic acid methyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester group makes it more reactive in certain conditions compared to its acid counterpart .

Properties

IUPAC Name

methyl 4-amino-3-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-5(8)4(9)2-3-10-6/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYBXFXRHKGKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-60-0
Record name methyl 4-amino-3-chloropyridine-2-carboxylate
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